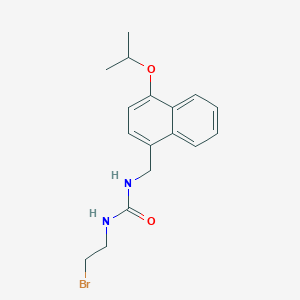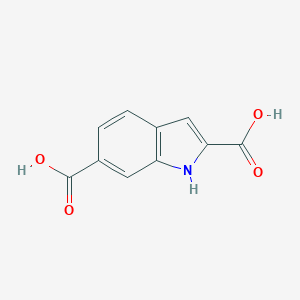
1H-indole-2,6-dicarboxylic Acid
Descripción general
Descripción
1H-indole-2,6-dicarboxylic Acid is a chemical compound with the molecular formula C10H7NO4 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
A series of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein were designed and synthesized for treatment of liver cancer . The synthesis of indole derivatives is of wide interest because of their diverse biological and clinical applications .Molecular Structure Analysis
The molecular weight of 1H-indole-2,6-dicarboxylic Acid is 205.17 g/mol . The InChIKey of the compound is WXXRCNKKYCNYFF-UHFFFAOYSA-N . The compound has a topological polar surface area of 90.4 Ų .Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, a series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized for treatment of liver cancer .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.17 g/mol, an exact mass of 205.03750770 g/mol, and a monoisotopic mass of 205.03750770 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
- Application Summary : Indole derivatives, including “1H-indole-2,6-dicarboxylic Acid”, are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .
- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific research context. Typically, these compounds are synthesized in a laboratory setting and then used in various biological assays to assess their activity .
- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
- Application Summary : Some indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives, have been reported as antiviral agents .
- Methods of Application : These compounds are typically synthesized and then tested against various viral strains in a laboratory setting .
- Results or Outcomes : The specific results or outcomes can vary depending on the specific viral strain and the specific indole derivative being tested .
Scientific Field: Medicinal Chemistry
Scientific Field: Antiviral Research
- Application Summary : Some indole derivatives have been reported to have anti-inflammatory properties .
- Methods of Application : These compounds are typically synthesized and then tested in various inflammation models, such as paw edema or acetic acid-induced writhings .
- Results or Outcomes : Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
- Application Summary : Indole derivatives have been found to possess antimicrobial activities .
- Methods of Application : These compounds are typically synthesized and then tested against various bacterial and fungal strains in a laboratory setting .
- Results or Outcomes : The specific results or outcomes can vary depending on the specific microbial strain and the specific indole derivative being tested .
Scientific Field: Anti-Inflammatory Research
Scientific Field: Antimicrobial Research
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-indole-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)6-2-1-5-3-8(10(14)15)11-7(5)4-6/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXRCNKKYCNYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405865 | |
| Record name | 1H-indole-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-2,6-dicarboxylic Acid | |
CAS RN |
103027-97-0 | |
| Record name | 1H-indole-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



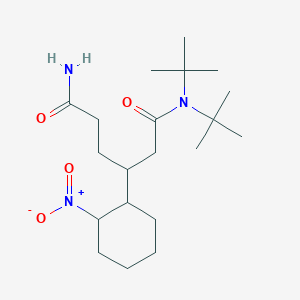
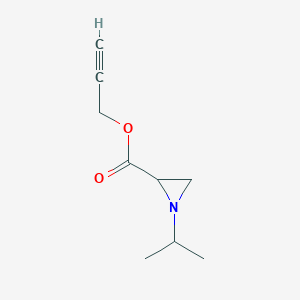
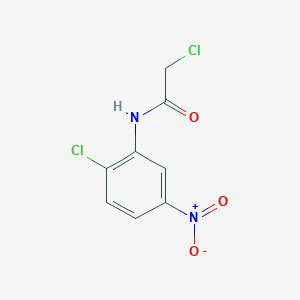
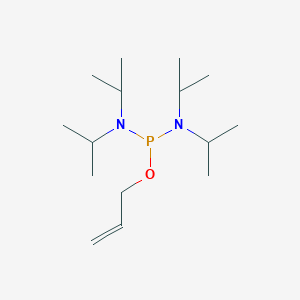
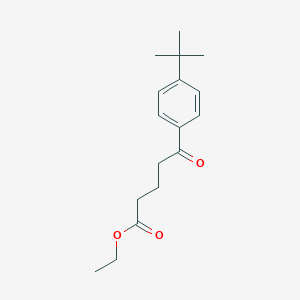
![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
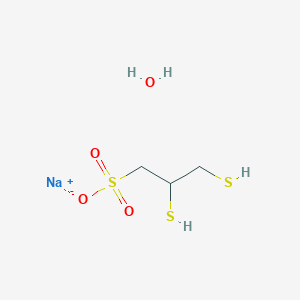
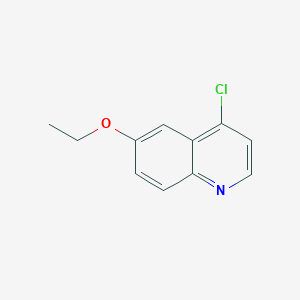
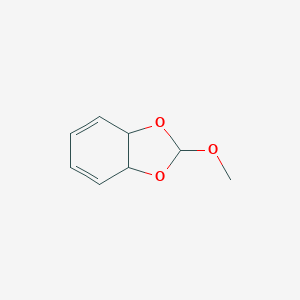



![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
